Product packaging for 3-Oxopropanenitrile(Cat. No.:CAS No. 6162-76-1)

3-Oxopropanenitrile

Cat. No.: B1221605
CAS No.: 6162-76-1
M. Wt: 69.06 g/mol
InChI Key: ZMMOYIXZGHJMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Oxopropanenitrile, also known as Cyanoacetaldehyde, is a fundamental β-ketonitrile (or α-cyano ketone) and a versatile reagent in organic synthesis . This compound, with the molecular formula C₃H₃NO and a molecular weight of 69.06 g/mol, serves as a crucial building block for constructing a diverse range of complex molecules . Its simple structure, featuring a reactive carbonyl group adjacent to a nitrile group, allows it to participate in various chemical transformations, including nucleophilic additions, condensation reactions, and cyclizations . In research applications, this compound is a cornerstone of heterocyclic chemistry. It is a key reactant in the Gewald reaction for synthesizing substituted 2-aminothiophenes . Furthermore, its derivatives are extensively used as precursors for synthesizing various heterocyclic systems, including pyridines, pyrans, thiazolines, thiadiazoles, and fused systems like pyrazolo[3,4-b]pyridine . This utility makes it invaluable in medicinal chemistry for creating novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties . The compound can be synthesized through several methods, such as the acylation of active nitriles or the reaction of α-haloketones with cyanide ions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO B1221605 3-Oxopropanenitrile CAS No. 6162-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOYIXZGHJMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210639
Record name Cyanoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6162-76-1
Record name Cyanoacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Oxopropanenitrile and Its Derivatives

Classical and Contemporary Approaches to 3-Oxopropanenitrile Synthesis

The synthesis of this compound and related β-ketonitriles has been approached through several distinct chemical pathways, each offering specific advantages in terms of efficiency, scope, and accessibility of starting materials.

Condensation Reactions with Ketones and Nitrile Precursors

Condensation reactions represent a fundamental strategy for constructing the β-ketonitrile framework. These methods typically involve the reaction of a nitrile precursor, often activated by a strong base to form a carbanion, with a carbonyl compound or its equivalent.

One significant approach involves the acylation of active nitriles, such as acetonitrile (B52724), with esters or lactones. This process, often facilitated by strong bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents under ambient conditions, yields various β-ketonitriles. For instance, derivatives like 2-propyl-3-oxopropanenitrile and cyclohexyl-3-oxopropanenitrile have been synthesized in yields ranging from 68% to 76% cdnsciencepub.com. Cinnamoylacetonitrile has also been prepared from ethyl cinnamate (B1238496) in approximately 64% yield using this methodology cdnsciencepub.com.

Another condensation-based route utilizes a chemoselective SN2 reaction. For example, ω-bromoacetophenone can react with sodium cyanide or potassium cyanide in biphasic solvent systems (e.g., toluene-water) or polar aprotic solvents (e.g., DMF-water) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This method, often performed under grinding conditions, can furnish 3-oxopropanenitriles in yields between 70% and 80% mdpi.com.

Table 1: Condensation Reactions for β-Ketonitrile Synthesis

MethodStarting MaterialsReagents/CatalystConditionsTypical Yields (for derivatives)References
Acylation of Acetonitrile AnionAcetonitrile, Esters/LactonesKOt-BuEthereal solvents, ambient64-76% cdnsciencepub.com
SN2 Reaction with Cyanideω-bromoacetophenone, NaCN/KCNTBAB (Phase-Transfer Catalyst)DMF-water or Toluene-water, grinding70-80% mdpi.com
Reaction of Ketones with Nitrile PrecursorsKetones, Nitrile PrecursorsBasic conditions (e.g., CS₂, CH₃I)Not specifiedNot specified researchgate.net
Condensation of Nitriles with Carboxylic EstersNitriles with α-hydrogens, Carboxylic EstersBase (e.g., alkoxides)Not specifiedNot specified nih.gov

Electrophilic Cyanoacetylation of Heterocycles

Electrophilic cyanoacetylation offers a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. This method is particularly effective for synthesizing heterocyclic 3-oxopropanenitriles.

A common strategy involves the in situ generation of a mixed anhydride (B1165640) from cyanoacetic acid and an anhydride, such as acetic anhydride or trifluoroacetic anhydride. This activated species then undergoes electrophilic attack on the heterocyclic substrate thieme-connect.com.

The efficiency and scope of electrophilic cyanoacetylation are often enhanced by the use of Lewis acid catalysts. Magnesium perchlorate (B79767) hexahydrate (Mg(ClO4)2·2H2O) has been successfully employed as a catalyst for the cyanoacetylation of heterocycles, facilitating the reaction with mixed anhydrides to yield various heterocyclic 3-oxopropanenitriles thieme-connect.com. This catalytic approach can also be extended to electron-poor aromatic compounds.

Table 2: Electrophilic Cyanoacetylation Methods

MethodStarting MaterialsReagents/CatalystConditionsYields (for derivatives)References
Electrophilic Cyanoacetylation of Heterocycles using Mixed AnhydridesHeterocyclic compounds, Cyanoacetic acidAcetic anhydride or Trifluoroacetic anhydride, Mg(ClO4)2·2H2ONot specified, but efficient for heterocyclic 3-oxopropanenitrilesNot specified thieme-connect.com
Cyanoacetylation of Electron-Poor Aromatic CompoundsElectron-poor aromatic compounds, Cyanoacetic acidAcetic anhydride or Trifluoroacetic anhydride, Mg(ClO4)2·2H2ONot specifiedNot specified thieme-connect.com

Acylation of Active Nitriles

The acylation of active nitriles, particularly those with acidic α-hydrogens, is a well-established method for synthesizing β-ketonitriles. This typically involves deprotonating the nitrile to form a nucleophilic enolate, which then reacts with an acylating agent, such as an ester or a derivative thereof.

As mentioned in section 2.1.1, the acylation of the acetonitrile anion using esters or lactones in the presence of a base like KOt-Bu is a prominent example. This method allows for the preparation of a range of β-ketonitriles under mild, ambient conditions cdnsciencepub.com. The general principle involves the formation of a nitrile anion, which subsequently attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after elimination of the alkoxide leaving group.

Pyrolytic Methods

Pyrolytic methods involve the thermal decomposition of precursor molecules at elevated temperatures, often under reduced pressure, to yield desired products. While direct pyrolytic synthesis of this compound itself is not extensively detailed in the provided literature snippets, pyrolytic strategies are recognized for the synthesis of various nitriles and related compounds, including β-oxoalkanenitriles.

One approach involves the pyrolysis of cyanoacetic esters, which can serve as precursors to nitriles through decarboxylation and elimination reactions acs.org. For instance, the pyrolysis of ethyl (1-methylpropyl)-cyanoacetate yields 2-methylvaleronitrile in 86% yield, and cyclopentanecarbonitrile (B127170) is obtained in 93% yield from the pyrolysis of 1-cyano-1-carbethoxycyclopentane acs.org. These examples highlight the utility of pyrolytic decomposition of ester derivatives for nitrile synthesis.

Furthermore, pyrolytic methods have been explored for the synthesis of β-oxoalkanenitriles in general nih.gov. Flash vacuum pyrolysis (FVP) of amides and oximes, catalyzed by molecular sieves or tungsten trioxide, has been reported to provide various nitriles in excellent yields under mild, neutral, and short contact time conditions thieme-connect.com. The pyrolysis of oxime carbonates also offers a mild route to nitriles from aldehydes nih.gov.

Table 3: Pyrolytic Methods for Nitrile Synthesis

MethodPrecursorConditionsProduct TypeTypical Yields (for related nitriles)References
Pyrolysis of Cyanoacetic EstersCyanoacetic estersThermal decompositionNitriles86-93% (for specific nitriles) acs.org
Flash Vacuum Pyrolysis (FVP)Amides, OximesCatalyzed by molecular sieves or WO₃Aliphatic, aromatic, heterocyclic nitrilesExcellent thieme-connect.com
Pyrolysis of Oxime CarbonatesOxime carbonatesThermal decompositionNitrilesHigh nih.gov
General Pyrolytic RoutesNot specified for this compoundNot specifiedβ-OxoalkanenitrilesNot specified nih.gov

Compound List:

this compound (Cyanoacetaldehyde)

Acetic anhydride

Cyanoacetic acid

Trifluoroacetic anhydride

Magnesium perchlorate hexahydrate (Mg(ClO4)2·2H2O)

Ketones

Nitrile precursors

Heterocycles

Aromatic compounds

Esters

Lactones

Acetonitrile

Amides

Oximes

ω-bromoacetophenone

Sodium cyanide

Potassium cyanide

Tetrabutylammonium bromide (TBAB)

Cyanoacetic esters

3-oxoalkanenitriles

2-acyl anilines

2-aroyl anilines

3-aminocrotononitrile (B73559)

3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile

2-propyl-3-oxopropanenitrile

Cyclohexyl-3-oxopropanenitrile

Cinnamoylacetonitrile

3-phenyl-3-oxopropanenitrile

3-(4-chlorophenyl)-3-oxopropanenitrile

Ethyl (1-methylpropyl)-cyanoacetate

2-methylvaleronitrile

1-cyano-1-carbethoxycyclopentane

Cyclopentanecarbonitrile

Alternative Approaches to β-Hydroxynitriles

The synthesis of β-hydroxynitriles, which share structural similarities with β-ketonitriles like this compound, involves several established methodologies. One common approach is the reaction of epoxides with nitriles in the presence of metal salts such as LiClO₄/KCN or using lanthanide(III) alkoxides as catalysts acs.org. Acetone cyanohydrin can also be employed under mildly basic conditions acs.org. However, these methods are often limited to simple aliphatic epoxides and can yield variable results acs.org.

Another route involves the tin-mediated addition of bromoacetonitrile (B46782) or α-bromacetophenone to aldehydes in the presence of chlorotrimethylsilane, yielding β-hydroxynitriles or β-hydroxyketones in moderate to good yields rsc.org. Furthermore, a synergistic phosphine-photoredox catalytic system has been developed for the direct dicyanation of styrenes using TMSCN, which allows for the efficient synthesis of alkyl 1,2-dinitriles under mild conditions researchgate.net. Other methods include the hydrocyanation of epoxides using potassium cyanide in a mixture of water-ethanol sctunisie.org, and the use of n-butyllithium or alkali amides followed by condensation with ketones and aldehydes acs.org.

Radical and Photochemical Synthetic Pathways

Gas-Phase Formation from Formyl and Cyanomethyl Radicals

The formation of cyanoacetaldehyde (this compound) in the gas phase can occur through the reaction between formyl (HCO) and cyanomethyl (CH₂CN) radicals researchgate.netunipd.itacs.orgresearchgate.net. This reaction is considered a potential pathway for the synthesis of this molecule in environments like the interstellar medium (ISM) researchgate.netunipd.itacs.orgresearchgate.net.

The association reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) is strongly exothermic and thermodynamically favored, particularly under the conditions found in the interstellar medium researchgate.netunipd.itacs.orgresearchgate.net. Computational studies, employing DFT calculations and composite schemes, have explored the potential energy surface of this reaction researchgate.netunipd.itacs.orgresearchgate.net. Microcanonical rate constants have been computed, indicating that the direct association of these radicals leads to the formation of cyanoacetaldehyde researchgate.netunipd.itacs.orgresearchgate.net. These studies aim to derive accurate thermochemical and kinetic parameters, such as energy barriers and rate coefficients, to understand the reaction dynamics researchgate.netacs.orgresearchgate.netacs.org.

Following the initial radical association, the formed cyanoacetaldehyde can undergo various isomerization and dissociation pathways researchgate.netunipd.itacs.orgresearchgate.net. Research has investigated the evolution of cyanoacetaldehyde through isomerization to its enolic tautomers, known as cyano vinyl alcohol isomers researchgate.netunipd.itacs.orgresearchgate.net. These studies also explore potential dissociation routes, analyzing the stability of cyanoacetaldehyde and its isomers under different conditions researchgate.netunipd.itacs.orgresearchgate.net. Computational analyses have focused on the molecular properties, including geometry, electronic structure, and stabilization energy, of these radicals and their reaction products researchgate.net.

Cyanoacetaldehyde is considered a potential precursor to pyrimidine (B1678525) bases like cytosine and uracil, making its presence and formation mechanisms in the interstellar medium (ISM) of significant interest researchgate.netunipd.itacs.orgresearchgate.net. Although cyanoacetaldehyde has not yet been directly detected in the ISM, hypotheses regarding its gas-phase synthesis from abundant radicals like HCO and CH₂CN have been put forward researchgate.netunipd.itacs.orgresearchgate.net. The wide distribution of the cyanomethyl radical (CH₂CN) in the ISM further supports its implication in astrochemical networks and the formation of complex organic molecules researchgate.net.

Alternative Approaches to β-Hydroxynitriles

The synthesis of β-hydroxynitriles, which share structural similarities with β-ketonitriles like this compound, involves several established methodologies. One common approach is the reaction of epoxides with nitriles in the presence of metal salts such as LiClO₄/KCN or using lanthanide(III) alkoxides as catalysts acs.org. Acetone cyanohydrin can also be employed under mildly basic conditions acs.org. However, these methods are often limited to simple aliphatic epoxides and can yield variable results acs.org.

Another route involves the tin-mediated addition of bromoacetonitrile or α-bromacetophenone to aldehydes in the presence of chlorotrimethylsilane, yielding β-hydroxynitriles or β-hydroxyketones in moderate to good yields rsc.org. Furthermore, a synergistic phosphine-photoredox catalytic system has been developed for the direct dicyanation of styrenes using TMSCN, which allows for the efficient synthesis of alkyl 1,2-dinitriles under mild conditions researchgate.net. Other methods include the hydrocyanation of epoxides using potassium cyanide in a mixture of water-ethanol sctunisie.org, and the use of n-butyllithium or alkali amides followed by condensation with ketones and aldehydes acs.org.

Radical and Photochemical Synthetic Pathways

Gas-Phase Formation from Formyl and Cyanomethyl Radicals

The formation of cyanoacetaldehyde (this compound) in the gas phase can occur through the reaction between formyl (HCO) and cyanomethyl (CH₂CN) radicals researchgate.netunipd.itacs.orgresearchgate.net. This reaction is considered a potential pathway for the synthesis of this molecule in environments like the interstellar medium (ISM) researchgate.netunipd.itacs.orgresearchgate.net.

The association reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) is strongly exothermic and thermodynamically favored, particularly under the conditions found in the interstellar medium researchgate.netunipd.itacs.orgresearchgate.net. Computational studies, employing DFT calculations and composite schemes, have explored the potential energy surface of this reaction researchgate.netunipd.itacs.orgresearchgate.net. Microcanonical rate constants have been computed, indicating that the direct association of these radicals leads to the formation of cyanoacetaldehyde researchgate.netunipd.itacs.orgresearchgate.net. These studies aim to derive accurate thermochemical and kinetic parameters, such as energy barriers and rate coefficients, to understand the reaction dynamics researchgate.netacs.orgresearchgate.netacs.org.

Table 1: Key Parameters in Formyl and Cyanomethyl Radical Association

ParameterValueSource
Reaction TypeAssociation researchgate.net
ReactantsFormyl radical (HCO) and Cyanomethyl radical (CH₂CN) researchgate.net
ExothermicityStrongly exothermic researchgate.net
Thermodynamic Favorability (ISM conditions)Favored researchgate.net
Computational MethodsDFT calculations, "Cheap" composite scheme, Master Equation approach researchgate.net
Rate Constant ComputationMicrocanonical rate constants computed researchgate.net
Primary ProductCyanoacetaldehyde (two conformers: cis/trans) researchgate.net
Cis/Trans Ratio of Cyanoacetaldehyde0.35:0.65 researchgate.net
Other Products (relative abundance)Not exceeding 10% researchgate.net

Following the initial radical association, the formed cyanoacetaldehyde can undergo various isomerization and dissociation pathways researchgate.netunipd.itacs.orgresearchgate.net. Research has investigated the evolution of cyanoacetaldehyde through isomerization to its enolic tautomers, known as cyano vinyl alcohol isomers researchgate.netunipd.itacs.orgresearchgate.net. These studies also explore potential dissociation routes, analyzing the stability of cyanoacetaldehyde and its isomers under different conditions researchgate.netunipd.itacs.orgresearchgate.net. Computational analyses have focused on the molecular properties, including geometry, electronic structure, and stabilization energy, of these radicals and their reaction products researchgate.net.

Cyanoacetaldehyde is considered a potential precursor to pyrimidine bases like cytosine and uracil, making its presence and formation mechanisms in the interstellar medium (ISM) of significant interest researchgate.netunipd.itacs.orgresearchgate.net. Although cyanoacetaldehyde has not yet been directly detected in the ISM, hypotheses regarding its gas-phase synthesis from abundant radicals like HCO and CH₂CN have been put forward researchgate.netunipd.itacs.orgresearchgate.net. The wide distribution of the cyanomethyl radical (CH₂CN) in the ISM further supports its implication in astrochemical networks and the formation of complex organic molecules researchgate.net.

Oxidative Cyclization Reactions (e.g., Manganese(III) Acetate (B1210297) Mediated)

Manganese(III) acetate is a well-established reagent utilized in oxidative cyclization reactions for the synthesis of various organic compounds, including those related to β-ketonitriles tubitak.gov.tracs.orgacs.orgarkat-usa.orgwikipedia.orgnih.govsigmaaldrich.com. This reagent can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles tubitak.gov.tracs.orgarkat-usa.org. The mechanism typically involves the generation of carbon-centered radicals, which then add to unsaturated systems, followed by oxidation and ring closure wikipedia.orgnih.gov.

For instance, the oxidative cyclization of 3-oxopropanenitriles with alkenes containing a 2-thienyl group, mediated by manganese(III) acetate, has yielded substituted 4,5-dihydrofuran-3-carbonitriles in moderate to good yields tubitak.gov.tr. Similarly, manganese(III) acetate has been employed in radical cyclizations of conjugated esters and amides with 3-oxopropanenitriles, producing 4-cyano-2,3-dihydrofuran-3-carboxylate and 4-cyano-2,3-dihydrofuran-3-carboxamide derivatives arkat-usa.org. Manganese(III) acetate itself is a brown solid, soluble in acetic acid and water, and acts as a mild and selective oxidizing agent wikipedia.orgsigmaaldrich.comthermofisher.com.

Table 2: Examples of Manganese(III) Acetate Mediated Oxidative Cyclizations with 3-Oxopropanenitriles

This compound DerivativeAlkene/Conjugated SystemProduct TypeYield (%)ConditionsSource
1a-d (various aryl)2a (2-phenylvinyl thiophene)4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitriles52-60Mn(OAc)₃, acetic acid, 10-30 min, 70 °C tubitak.gov.tr
1a-d (various aryl)2b (1-methyl-2-phenylvinyl thiophene)5-(2-thienyl) substituted 4,5-dihydrofuran-3-carbonitriles54-68Mn(OAc)₃, acetic acid, 10-30 min, 70 °C tubitak.gov.tr
Various 3-oxopropanenitriles2c (2-(1-phenylvinyl)thiophene)4,5-dihydrofurans containing heterocycle77-91Mn(OAc)₃, acetic acid, 10-30 min, 70 °C tubitak.gov.tr
This compoundConjugated esters4-cyano-2,3-dihydrofuran-3-carboxylatesGoodMn(OAc)₃·2H₂O, glacial acetic acid, 70 °C arkat-usa.org
This compoundConjugated amides4-cyano-2,3-dihydrofuran-3-carboxamidesBetterMn(OAc)₃·2H₂O, glacial acetic acid, 70 °C arkat-usa.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Several strategies have been employed to synthesize this compound and its derivatives in a more sustainable manner.

Microwave irradiation offers a rapid and energy-efficient method for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. For instance, microwave-assisted synthesis has been utilized for the preparation of pyrido–[2,3-d] pyrimidines using a this compound derivative, achieving yields between 79-89% in just 25-40 minutes researchgate.net. Another study demonstrated the microwave-assisted organic synthesis (MAOS) of a precursor for a TSPO ligand, where a reaction was completed in 40 minutes nih.gov. Furthermore, microwave irradiation has facilitated multicomponent reactions for synthesizing indolyl-substituted heterocycles, yielding products in high yields with short reaction times researchgate.net. The synthesis of coumarin (B35378) and benzocoumarin derivatives has also been efficiently achieved using microwave irradiation, with yields ranging from 41% to 85% mdpi.com.

Table 1: Microwave-Assisted Synthesis Examples for this compound Derivatives

Reaction TypeStarting MaterialsCatalystSolventTemperatureTimeYieldReference
Synthesis of pyrido–[2,3-d] pyrimidines3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, pyrimidine derivative, arylaldehydesCatalyst-freeSolvent-freeN/A25-40 min79-89% researchgate.net
Synthesis of TSPO ligand precursor3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734)N/AN/A90 °C40 min42% nih.gov
Multicomponent reaction for indolyl-substituted heterocyclesAldehydes, 3-cyanoacetyl indoles, 5-aminopyrazolN/AN/AN/AShortHigh researchgate.net
Synthesis of coumarins and benzocoumarins from enaminonesEnaminonesN/AN/AFull power2 min41-85% mdpi.com

Minimizing or eliminating organic solvents is a key tenet of green chemistry. Solvent-free synthesis, often combined with other techniques like grinding or ultrasonic irradiation, has proven effective. For example, nano-architectured carbon quantum dots (CQDs) have enabled solvent-free synthesis of indolyl derivatives under ultrasonic irradiation . Aqueous hydrolysis of cyanoacetylene (B89716) can yield this compound in up to 19% under mild aqueous conditions . Furthermore, reactions performed in biphasic solvent systems (e.g., toluene-water) using phase-transfer catalysts, or directly in water, represent greener alternatives kthmcollege.ac.inresearchgate.net. Some methods utilize eco-friendly solvents like dimethyl carbonate (DMC), water, or ethanol, achieving high product recovery kthmcollege.ac.in.

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical transformations. This approach is particularly valuable for solvent-free reactions. Ball milling, for instance, allows for precise control of reaction conditions and can be used to achieve high yields and fewer byproducts compared to classical methods retsch.com. Mechanochemical techniques like ball-milling or hand grinding are considered promising candidates for solvent-free synthesis beilstein-journals.org. These methods involve chemical transformations induced by mechanical energy like compression, shear, or friction beilstein-journals.org. While often relying on simple grinding, advancements are integrating other energy sources like sonication or controlled temperature irb.hr. The grinding process itself, often performed in specialized mills, can be optimized by controlling parameters such as frequency and milling media, enabling reactions directly in the ball mill without harmful solvents retsch.comirb.hr.

Table 2: Mechanochemical Synthesis Approaches

MethodKey ProcessSolventCatalystConditionsYieldReference
Grinding/MillingSN2 reaction of ω-bromoacetophenone with cyanideDMF-water or Toluene-waterTetrabutylammonium bromide (TBAB) as phase-transfer catalystPerformed by grinding70-80% researchgate.net
Mechano-catalysisOxidation of alcohols to aldehydesSolvent-freeGold surface in a coated grinding jar35 HzHigher than classical retsch.com
Ball MillingGeneral solvent-free synthesisSolvent-freeVarious (e.g., CAN, Ag-nitrate, Cu(OTf)2)High vibration ball milling (HVBM)Near quantitative beilstein-journals.org
GrindingSynthesis of 3-oxopropanenitriles from ω-bromoacetophenone and cyanideDMF-water or Toluene-waterTetrabutylammonium bromide (TBAB)Grinding70-80% researchgate.net

Catalysis plays a vital role in green chemistry by enabling reactions under milder conditions, improving selectivity, and reducing waste. For this compound synthesis, various catalysts have been explored. Nano-architectured carbon quantum dots (CQDs) functionalized with phosphorous acid tags have facilitated solvent-free synthesis . Magnesium perchlorate hexahydrate [Mg(ClO4)2·2H2O] has been used as a catalyst for electrophilic cyanoacetylation of heterocycles researchgate.net. Metal-organic frameworks (MOFs), such as MIL-53(Al)-N(CH2PO3H2)2, have been employed as catalysts in solvent-free conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives researchgate.net. Moreover, tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in grinding-assisted reactions researchgate.net. Some green syntheses have also been achieved without any catalyst, utilizing eco-friendly solvents kthmcollege.ac.in.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions occur in a continuously flowing stream rather than in discrete batches, offers significant advantages for chemical synthesis, including enhanced safety, improved control, and scalability.

The application of continuous flow reactors is increasingly recognized for industrial production of chemicals, including this compound derivatives evitachem.com. Flow chemistry allows for precise control over reaction parameters, leading to improved quality control, higher yields, and better reproducibility ltf-gmbh.com. This methodology enables faster reactions, often reducing reaction times from hours to minutes, and can potentially eliminate the need for intermediate purification steps seqens.com. Industrial production methods can leverage continuous flow reactors and automated processes to ensure high yield and purity of this compound derivatives . For example, a six-step synthesis of a prexasertib (B560075) derivative was achieved in continuous flow, yielding 65% isolated product after 32 hours, and this platform allowed for automated diversification of the molecule nih.gov. The production of specific derivatives, such as 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile, has been noted with production flow rates up to 16 L/hour sigmaaldrich.com.

Reaction Mechanisms and Reactivity Studies of 3 Oxopropanenitrile

Fundamental Reaction Types and Mechanisms

3-Oxopropanenitrile undergoes several fundamental reaction types, including additions to the nitrile and carbonyl groups, condensation reactions at the α-carbon, and redox processes.

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group, where the nucleophile attacks the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion intermediate.

Key nucleophilic addition reactions at the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through the nucleophilic addition of water (in acidic conditions after protonation) or a hydroxide ion (in basic conditions) to the nitrile carbon. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid.

Reduction to Amines: Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water, gives the primary amine.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an imine anion salt. Subsequent hydrolysis of this intermediate with aqueous acid converts it into a ketone. This reaction provides a valuable method for carbon-carbon bond formation. The mechanism begins with the nucleophilic attack of the Grignard reagent on the nitrile's electrophilic carbon, followed by protonation steps and the eventual elimination of ammonia to yield the ketone.

Table 1: Summary of Nucleophilic Addition Reactions at the Nitrile Group
Reaction TypeReagent(s)IntermediateFinal Product
HydrolysisH₂O, H⁺ or OH⁻AmideCarboxylic Acid
ReductionLiAlH₄, then H₂OImine anion / DianionPrimary Amine
Grignard ReactionR-MgX, then H₃O⁺Imine / Iminium ionKetone

Carbonyl condensation reactions involve the combination of two carbonyl-containing reactants. One reactant, possessing an acidic α-hydrogen, is converted by a base into a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second reactant. This compound is well-suited for these reactions due to the acidity of the protons on the carbon atom situated between the carbonyl and nitrile groups.

The general mechanism involves:

Deprotonation of the α-carbon by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule (an electrophile).

Protonation of the resulting alkoxide to give a β-hydroxy carbonyl compound.

A key example is the Aldol reaction. In a self-condensation, the enolate of one this compound molecule would attack the carbonyl group of a second molecule. The equilibrium of the aldol reaction is dependent on steric factors and reaction conditions. Related condensations, such as the Knoevenagel condensation, involve the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, like this compound, in the presence of a weak base.

This compound can undergo oxidation and reduction at either of its functional groups. A substance is oxidized if it loses electrons or its oxidation state increases, while reduction involves the gain of electrons or a decrease in oxidation state.

Reduction Pathways : Besides the reduction of the nitrile group to an amine, the carbonyl group can also be reduced. Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. Enzymatic reductions have also been shown to be effective for related structures. For instance, the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449), a derivative of this compound, using the enzyme YMR226C, produced the corresponding hydroxylated product with high efficiency and excellent stereoselectivity.

Table 2: Enzymatic Reduction of a this compound Derivative
SubstrateEnzymeProductEfficiencyEnantiomeric Excess
3-cyclopentyl-3-oxopropanenitrileYMR226C3-cyclopentyl-3-hydroxypropanenitrile89%>99%

Oxidation Pathways : Oxidative cyclization represents a significant oxidation pathway. Reagents like Manganese(III) acetate (B1210297) can mediate the reaction between 3-oxopropanenitriles and alkenes to yield substituted 4,5-dihydrofuran-3-carbonitriles. The mechanism is believed to proceed through the formation of carbon-centered radicals, which then participate in addition and ring closure steps.

A nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophile, replacing a leaving group. While this compound is more prone to addition reactions, it can be synthesized via nucleophilic substitution.

A common method for forming the nitrile group is through the Sₙ2 reaction between an alkyl halide and a cyanide salt, such as sodium or potassium cyanide. In this context, derivatives of this compound can be synthesized by reacting an appropriate α-halo ketone (e.g., ω-bromoacetophenone) with sodium cyanide. The cyanide ion acts as the nucleophile, displacing the halide leaving group to form the new carbon-carbon bond and introduce the nitrile functionality.

Computational Chemistry Approaches to Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. By modeling molecular properties at the electronic level, these methods can elucidate reaction mechanisms, predict reaction barriers, and explain observed selectivity.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. This approach is often more computationally efficient than other methods for larger systems.

DFT is widely applied to study chemical reactivity. For molecules containing a nitrile group, DFT calculations can provide deep insights:

Electronic Structure and Reactivity Descriptors : DFT can be used to calculate the distribution of electron density, molecular orbitals, and electrostatic potential. These calculations help identify the electrophilic (e.g., carbonyl and nitrile carbons) and nucleophilic sites within the molecule. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can quantify the susceptibility of different atoms to nucleophilic or electrophilic attack.

Reaction Energetics and Mechanisms : DFT is used to map out potential energy surfaces for reactions. This allows for the calculation of activation energies (the energy barrier for a reaction) and reaction enthalpies. For example, a mechanistic investigation of the nucleophilic attack of cysteine on various nitrile-containing compounds found that the activation energies calculated using DFT correlated well with experimentally measured reaction rates. This demonstrates DFT's power as a predictive tool for assessing the reactivity of nitriles.

Analysis of Intermediates : The geometry, electronic structure, and stability of transient species, such as radicals or reaction intermediates, can be analyzed. For instance, computational studies on the formation of cyanoacetaldehyde (an isomer of this compound) from radical precursors have used DFT to investigate the properties and stability of the involved radicals and their reaction products.

Hirshfeld Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto the surface, such as the normalized contact distance (d_norm), to identify regions of significant intermolecular contact. The resulting two-dimensional "fingerprint plots" provide a quantitative summary of the types and relative contributions of different atomic contacts.

While specific Hirshfeld analysis studies focused solely on the parent this compound molecule are not extensively detailed in available literature, the technique has been applied to crystals of its derivatives and related heterocyclic compounds. For instance, in crystals of triazolopyrimidine derivatives synthesized from β-ketonitriles like this compound, Hirshfeld analysis reveals the dominant role of specific interactions in molecular packing. journalskuwait.org In one such derivative, the analysis quantified the contributions of various intermolecular contacts, showing that N...H interactions were the most significant, accounting for 29.8% of the total contacts. journalskuwait.org Other notable interactions included C...H (18.3%), O...H (15.0%), and H...H (13.3%), highlighting the importance of hydrogen bonding and van der Waals forces in the crystal structure. journalskuwait.org

For derivatives of this compound, red areas on the Hirshfeld surface plotted over d_norm indicate close contacts, typically corresponding to hydrogen bonds, while blue areas represent longer contacts. journalskuwait.org This method provides crucial insights into how molecules recognize each other and assemble into a stable crystalline solid, which is fundamental in materials science and drug design.

Table 1: Representative Intermolecular Contact Contributions in a Triazolopyrimidine Derivative

Interaction Type Contribution (%)
N...H 29.8
C...H 18.3
O...H 15.0
H...H 13.3
N...C 5.9
C...O 5.3
N...O 5.0

This table is generated based on data for a representative derivative to illustrate the type of information obtained from Hirshfeld analysis. journalskuwait.org

Molecular Dynamics (MD) Simulations in Binding and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time, providing detailed insight into the binding mechanisms and interaction energies of a ligand with its target receptor.

MD simulations have been instrumental in understanding the binding of complex derivatives of this compound to biological targets, such as Janus kinases (JAKs). For the JAK3 inhibitor CP-690,550, which contains a this compound moiety, MD simulations have been used to investigate its binding stability and interaction with key amino acid residues in the ATP-binding pocket. researchgate.net These simulations can reveal instabilities in binding; for example, studies on analogues of JAK3 inhibitors showed that despite positive docking predictions, the complexes were unstable in MD simulations, with the ligands losing their original interactions within 1.2 nanoseconds. researchgate.net

In another study involving 9H-pyrimido[4,5-b]indole-based inhibitors, 1-microsecond MD simulations were performed on potent inhibitors containing the this compound functional group. mdpi.com The simulations demonstrated a stable binding conformation for the inhibitors within the ATP site of the GSK-3β enzyme. mdpi.com The stability was highlighted by low root-mean-square deviation (RMSD) values, and the simulations elucidated key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions, which rationalized the observed structure-activity relationships. mdpi.comnih.gov

The binding free energy, a critical parameter for assessing ligand affinity, can be calculated from MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For certain JAK2 inhibitors, these calculations revealed binding free energies in the range of -218 to -267 Kcal/mol, quantifying the strength of the interaction at an atomistic level. nih.gov

Quantum Chemical Calculations for Reaction Pathways and Activation Energies

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and determining activation energies. These computational methods have been applied to understand the formation and reactivity of this compound and its isomers, particularly in astrochemical contexts.

The formation of this compound (cyanoacetaldehyde) in the interstellar medium (ISM) is believed to occur through radical-neutral reactions. frontiersin.org Computational studies have explored the reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN), finding it to be strongly exothermic and thermodynamically favored. Quantum chemical calculations have been used to investigate the potential energy surface of this association reaction, as well as subsequent isomerization and dissociation pathways of the resulting cyanoacetaldehyde molecule. frontiersin.org

These calculations are also vital for understanding reaction kinetics. For instance, theoretical studies on hydrogen shift effects in this compound (with the general formula XH₂C−CHO where X = CN) have been conducted to understand its reactivity compared to similar aldehydes. acs.org Furthermore, quantum chemical methods are employed to study the formation of related nitriles, such as through the gas-phase reaction of formaldehyde (H₂CO) with the cyanide radical (CN), which has been shown to be an efficient formation pathway for formyl cyanide (HCOCN). frontiersin.org Such calculations help to reconcile experimental findings with theoretical models, providing a deeper understanding of chemical processes in diverse environments like the ISM. frontiersin.org

Analysis of Cationic Eigenstates and Charge Migration

The study of cationic eigenstates and subsequent charge migration is a key area of attochemistry, which aims to observe and control electron dynamics on their natural femtosecond timescale. Upon ionization, a molecule can be left in a superposition of electronic cationic states, which can lead to ultrafast charge migration across the molecular structure.

This compound has been used as a case study to understand the necessary conditions for long-lasting charge migration. chimia.ch It was investigated as a counterexample to molecules like but-3-ynal, which show promise for such phenomena. chimia.chresearchgate.net For charge migration to be significant and observable, several properties must be fulfilled, including the presence of "hole-mixing" in the ionization spectrum and long-lasting electronic coherence. researchgate.net

In this compound, theoretical analysis revealed that while some cationic eigenstates consist of a mixture of molecular orbitals (a prerequisite for hole-mixing), the conditions are not sufficient to sustain charge migration. chimia.chresearchgate.net

Table 2: Simulated Coherence and Charge Migration Scenarios in this compound

Superposition of Cationic States Energy Gap (eV) Oscillation Period (fs) Observation
1st and 3rd 2.00 2.1 Electronic coherence revives after ~15 fs, but charge migration is barely perceptible.
4th and 5th 0.69 6.0 Decoherence occurs faster than the oscillation period; the hole does not complete a single oscillation.

Data sourced from theoretical simulations. researchgate.net

Simulations of the dynamics following ionization showed that in one scenario (superposition of the 1st and 3rd cationic states), the electronic coherence did not vanish completely but showed a revival after about 15 femtoseconds. researchgate.net However, the resulting charge migration was barely perceptible. chimia.chresearchgate.net In another scenario (superposition of the 4th and 5th states), decoherence induced by nuclear motion happened faster than the period of electronic motion, meaning the charge hole would not even have time to perform a single oscillation. researchgate.net These findings demonstrate that even if some prerequisites are met, the absence of one of the necessary conditions can prevent long-lasting charge migration, making this compound unsuitable for such attochemistry applications. chimia.ch

Stereochemical and Conformational Analysis

Stereochemical and conformational analyses are critical for understanding a molecule's three-dimensional structure and how that structure influences its reactivity and biological activity. Stereochemistry plays a particularly vital role in the function of complex bioactive molecules derived from this compound.

A prominent example is the Janus kinase (Jak3) inhibitor CP-690,550, which is a chiral molecule with a this compound group attached to a substituted piperidine ring. nih.gov The initial reports did not specify the stereochemistry at the 3 and 4 positions of the piperidine ring. nih.gov Subsequent research involved the synthesis of all four possible stereoisomers (3R,4R; 3S,4S; 3R,4S; and 3S,4R) to investigate the impact of stereochemistry on kinase inhibition. nih.gov

The study revealed that only the (3R,4R)-isomer was effective at blocking Stat5 phosphorylation, a key downstream event of Jak3 signaling. nih.gov This demonstrates a strict stereochemical requirement for biological activity, as the other stereoisomers had deleterious effects on Jak3 inhibition. nih.gov Minimum energy conformation calculations and molecular docking studies were performed on all stereoisomers to understand their potency and selectivity profiles, confirming that the specific spatial arrangement of the (3R,4R) configuration is optimal for binding to the Jak3 active site. nih.govacs.org

While the parent this compound molecule is achiral, its derivatives can possess multiple stereocenters, making conformational analysis essential. mdpi.com The conformation of cyclic structures, such as the piperidine ring in inhibitors, is described by features like chair and boat forms, which dictate the orientation of substituents and their ability to interact with a target protein. acs.org

Advanced Applications of 3 Oxopropanenitrile in Organic Synthesis

Synthesis of Heterocyclic Compounds

The reactivity profile of 3-oxopropanenitrile makes it an ideal precursor for a vast array of heterocyclic systems, including fused ring systems and polyheterocyclic compounds. Its ability to undergo Knoevenagel condensations, Michael additions, and subsequent cyclizations under various conditions has been extensively exploited.

Thieno[2,3-b]thiophene (B1266192) Derivatives

This compound is a key intermediate in the synthesis of thieno[2,3-b]thiophene derivatives smolecule.com. These sulfur-containing bicyclic compounds are of significant interest due to their notable antimicrobial activities, showing effectiveness against fungal species and Staphylococcus aureus comparable to established antibiotics . A specific application involves the synthesis of bis-thieno[2,3-b]thiophene derivatives, often utilizing a bis(this compound) precursor derived from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate mdpi.comnih.govnih.govsemanticscholar.orgnih.govnih.govresearchgate.net. These reactions often involve steps like nucleophilic addition, cyclization with reagents such as sodium hydride and carbon disulfide, or reactions with hydrazonoyl chlorides to form fused bis-heterocyclic systems nih.govnih.govsemanticscholar.orgnih.gov.

Thiazolines, Thiophenes, Thiadiazoles, and Dihydrofurans

Thiazolines: this compound derivatives are valuable synthons for thiazoline (B8809763) ring formation evitachem.comnih.govics.irresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.net. For instance, indole-linked thiazolines are readily prepared through the reaction of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with phenacyl bromides cu.edu.egresearchgate.net. The parent this compound can also serve as a precursor in various thiazoline syntheses nih.govics.irresearchgate.netsemanticscholar.org.

Thiophenes: The compound is a versatile intermediate for synthesizing thiophenes, particularly 2-aminothiophenes, via the Gewald reaction evitachem.comnih.govresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.netscribd.comjazanu.edu.saresearchgate.netresearchgate.net. This reaction typically involves the condensation of a this compound with an α-haloketone or aldehyde in the presence of sulfur and a base scribd.com. For example, 3-oxo-3-phenylpropanenitrile reacts with sulfur and morpholine (B109124) to yield 2-aminothiophene derivatives scribd.com. Indole-linked thiophenes are also accessible from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile cu.edu.egresearchgate.net.

Thiadiazoles: this compound is instrumental in the synthesis of a wide range of thiadiazole derivatives, including bis- smolecule.comtu-dresden.dethiadiazoles and related fused systems smolecule.comnih.govnih.govevitachem.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net. The synthesis of bis- smolecule.comtu-dresden.dethiadiazole derivatives featuring a thieno[2,3-b]thiophene core has been achieved using a bis(this compound) precursor nih.govnih.gov. Furthermore, reactions involving 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with amino-thiadiazoles lead to novel cyanoacetamide derivatives rsc.org.

Dihydrofurans: The compound is utilized in the construction of dihydrofuran rings evitachem.comtubitak.gov.tr. A notable application is the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans through a base-promoted tandem cyclization reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile and arylglyoxal monohydrates researchgate.netthieme-connect.comrsc.org. This one-pot process, often conducted in solvents like DMSO or ethanol, offers good to excellent yields thieme-connect.com. Additionally, oxidative cyclization of 3-oxopropanenitriles with thienyl-substituted alkenes using manganese(III) acetate (B1210297) provides 4,5-dihydrofuran-3-carbonitriles tubitak.gov.tr.

Bis-heterocyclic Systems (e.g., thiadiazoles, triazoles)

This compound is crucial for constructing complex bis-heterocyclic systems, including thiadiazoles and triazoles smolecule.com. These structures often incorporate multiple heterocyclic rings linked together, leading to compounds with enhanced biological activities or unique material properties. For example, bis- smolecule.comtu-dresden.dethiadiazole and bis-thiazole derivatives appended to a thieno[2,3-b]thiophene moiety have been synthesized using a bis(this compound) precursor nih.govnih.gov. The synthesis of various bis-heterocycles, such as bis- smolecule.comtu-dresden.de thiadiazole, smolecule.comtu-dresden.de thiadiazine, and fused triazole systems, has been reported, highlighting the compound's versatility in creating intricate molecular architectures smolecule.com.

Pyrazoles, Pyridines, and Thiazoles

Pyrazoles: this compound derivatives are widely employed in the synthesis of pyrazoles and related fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines researchgate.netnih.govresearchgate.netresearchgate.nettu-dresden.dejournalijar.comeurekaselect.comingentaconnect.comsapub.orgthieme-connect.comjapsonline.comtandfonline.com. Reactions of 2-aryl-3-oxopropanenitriles with hydrazine (B178648) monohydrate, for instance, yield diverse pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) structures eurekaselect.comingentaconnect.com. Multicomponent reactions involving 3-oxopropanenitriles and pyrazole amines facilitate the rapid assembly of pyrazolo[3,4-b]pyridines thieme-connect.com. Furthermore, pyrazolophthalazinediones are efficiently synthesized through three-component reactions involving aryl aldehydes, phthalhydrazide, and indolyl-3-oxopropanenitrile derivatives tandfonline.com.

Pyridines: The compound serves as a fundamental building block for pyridine (B92270) ring construction researchgate.netrsc.orgeurekaselect.comingentaconnect.combeilstein-journals.orgacs.org. For instance, indole-substituted pyridine-3-carbonitriles are prepared via a four-component condensation reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, and ammonium (B1175870) acetate rsc.orgbeilstein-journals.org. Additionally, multicomponent reactions in aqueous media under microwave irradiation enable the synthesis of 2,2′-bipyridine derivatives using aldehydes, 3-aryl-3-oxopropanenitriles, 2-acetylpyridine, and ammonium acetate acs.org.

Thiazoles: this compound derivatives are utilized in the synthesis of thiazoles nih.govresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.netresearchgate.net. Indole-containing thiazoles are accessible through the reaction of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with phenacyl bromides cu.edu.egresearchgate.net. The parent compound also acts as a precursor for various thiazole (B1198619) syntheses nih.govresearchgate.netsemanticscholar.org.

Chromene and Dithiazole Derivatives

Chromenes: this compound derivatives are key reagents for synthesizing chromene structures evitachem.comresearchgate.netsemanticscholar.orgtu-dresden.detubitak.gov.trrsc.orgtandfonline.comeurekaselect.com. Condensation reactions between this compound derivatives and ortho-hydroxybenzaldehyde derivatives are common routes to chromenes evitachem.comtu-dresden.de. For example, the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with salicylaldehyde (B1680747) derivatives yields chromene derivatives tu-dresden.de. Furthermore, chromen-pyrrole hybrids can be synthesized via three-component reactions involving β-naphthol, a pyrrole-substituted this compound, and aromatic aldehydes eurekaselect.com.

Dithiazoles: The synthesis of dithiazole derivatives is also facilitated by this compound, often involving reactions with phenyl isothiocyanate followed by phenacyl bromide derivatives evitachem.comtu-dresden.de.

Indolyl-substituted Heterocycles

This compound derivatives are particularly important for constructing heterocycles bearing an indole (B1671886) moiety cu.edu.egresearchgate.netresearchgate.netthieme-connect.comrsc.orgjapsonline.comtandfonline.combeilstein-journals.orgeurekaselect.comresearchgate.net. For instance, indole-substituted pyridine-3-carbonitriles are synthesized through efficient four-component condensation reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, and ammonium acetate rsc.orgbeilstein-journals.org. Polyfunctional 2-hydroxy-2,3-dihydrofurans are readily prepared from 3-(1H-indol-3-yl)-3-oxopropanenitrile and arylglyoxal monohydrates via a base-promoted tandem cyclization researchgate.netthieme-connect.comrsc.org. Indole-linked thiazolines, thiophenes, and 1,3,4-thiadiazoles are accessible from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile through reactions with appropriate electrophiles cu.edu.egresearchgate.net. Additionally, triazolopyrimidine derivatives bearing an indole moiety are synthesized via three-component reactions involving 3-indolyl-3-oxopropanenitrile, aromatic aldehydes, and 3-amino-1,2,4-triazole japsonline.com. Pyrazolophthalazinediones are also synthesized using indole-3-oxopropanenitrile derivatives in a three-component approach tandfonline.com.

Data Tables: Representative Syntheses Using this compound Derivatives

Table 1: Synthesis of 2-Aminothiophenes via Gewald Reaction

Starting this compoundReaction Partner(s)Catalyst/ConditionsYield (%)Citation
3-Oxo-3-phenylpropanenitrileSulfur, MorpholineReflux in Methanol72 scribd.com
3-Oxo-3-phenylpropanenitrileSulfur, PiperidineReflux in Methanol70 scribd.com
3-Oxo-3-phenylpropanenitrileSulfur, TriethylamineReflux in Methanol68 scribd.com

Table 2: Synthesis of 2-Hydroxy-2,3-dihydrofurans via Tandem Cyclization

Arylglyoxal Monohydrate3-(1H-Indol-3-yl)-3-oxopropanenitrileBase/SolventTemperature/TimeYield (%)Citation
Phenylglyoxal monohydrate3-(1H-Indol-3-yl)-3-oxopropanenitrileK₂CO₃/DMSO80 °C / 2 h75-93 researchgate.netthieme-connect.com
4-Chlorophenylglyoxal monohydrate3-(1H-Indol-3-yl)-3-oxopropanenitrileK₂CO₃/DMSO80 °C / 2 h80 thieme-connect.com
4-Methoxyphenylglyoxal monohydrate3-(1H-Indol-3-yl)-3-oxopropanenitrileK₂CO₃/DMSO80 °C / 2 h85 thieme-connect.com

Table 3: Synthesis of Indole-Substituted Pyridine-3-carbonitriles

Aldehyde3-(1H-Indol-3-yl)-3-oxopropanenitrileOther ReagentsConditionsYield (%)Citation
4-Chlorobenzaldehyde3-(1H-Indol-3-yl)-3-oxopropanenitrileCyclododecanone, NH₄OAcAcetic acid, 120 °C85-95 rsc.orgbeilstein-journals.org
Benzaldehyde3-(1H-Indol-3-yl)-3-oxopropanenitrileCyclododecanone, NH₄OAcAcetic acid, 120 °C88 beilstein-journals.org
2-Fluorobenzaldehyde3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrileβ-Naphthol, Et₃NH₂O-EtOH (1:1), Ultrasound, 65 °C75 eurekaselect.com

Table 4: Synthesis of Pyrazolophthalazinediones

Aryl AldehydeThis compound DerivativePhthalhydrazideCatalyst/SolventYield (%)Citation
3-Nitrobenzaldehyde3-(1H-Indol-3-yl)-3-oxopropanenitrilePresentKit-6@HAp@TMG/EtOH84-95 tandfonline.com
4-Methoxybenzaldehyde3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrilePresentKit-6@HAp@TMG/EtOH90 tandfonline.com

Compound List:

this compound

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

3-(1H-Indol-3-yl)-3-oxopropanenitrile

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-Oxo-3-phenylpropanenitrile

3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

3-(2-benzofuroyl)-3-oxopropanenitrile

3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734)

3-(4-chlorophenyl)-3-oxopropanenitrile

3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(this compound)

Pyridine-2,6-bis(this compound)

2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Thieno[2,3-b]thiophene derivatives

Thiazoline derivatives

Thiophene derivatives

Thiadiazole derivatives

Dihydrofuran derivatives

Bis-heterocyclic systems

Bis- smolecule.comtu-dresden.dethiadiazole derivatives

Bis-thiazole derivatives

smolecule.comtu-dresden.dethiadiazine derivatives

evitachem.comtu-dresden.detriazolo[3,4-b] smolecule.comtu-dresden.dethiadiazine derivatives

evitachem.comtu-dresden.detriazolo[3,4-b] smolecule.comtu-dresden.dethiadiazole derivatives

Pyrazole derivatives

Pyrazolo[1,5-a]pyrimidine derivatives

Pyrazolo[3,4-b]pyridine derivatives

Pyrazolophthalazinedione derivatives

Pyridine derivatives

Indole-substituted pyridine-3-carbonitrile (B1148548) derivatives

2,2′-Bipyridine derivatives

Triazolopyrimidine derivatives

Chromene derivatives

Chromen-pyrrole hybrids

Dithiazole derivatives

2-Hydroxy-2,3-dihydrofuran derivatives

4,5-Dihydrofuran-3-carbonitriles

2-Aminothiophene derivatives

Role as a Cyanoacetylating Agent

This compound and its derivatives are recognized for their utility as cyanoacetylating agents. Specifically, compounds such as 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile are employed to introduce cyanoacetyl groups into organic molecules through condensation reactions with nucleophiles evitachem.com. Similarly, N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been utilized as a cyanoacetylating agent in the synthesis of cyanoacetamide benzoic acid and benzophenone (B1666685) derivatives, often employing methods like conventional heating or ultrasonication to achieve high yields and purity acs.orgacs.orgx-mol.net.

Precursor for Bioactive Molecules and Pharmaceutical Agents

The functional groups present in this compound make it a valuable precursor in the synthesis of a diverse range of molecules with potential biological activities, spanning antiviral, antimicrobial, and anti-cancer applications smolecule.comevitachem.com.

Antiviral Drug Synthesis

The inherent reactivity of this compound facilitates its use in the development of antiviral drugs . Derivatives incorporating pyrrole-3-carbonitrile structures, which can be synthesized using related compounds, have been identified as precursors for antiviral agents vulcanchem.com.

Antimicrobial Agents

This compound is a key intermediate in the synthesis of heterocyclic compounds exhibiting significant antimicrobial properties smolecule.com. For instance, derivatives like thieno[2,3-b]thiophene synthesized from this compound have demonstrated potent activity against various pathogens smolecule.com. Studies have shown these derivatives to be effective against fungal species and Staphylococcus aureus, with some compounds exhibiting potency comparable to or exceeding that of standard drugs like amphotericin B and penicillin G smolecule.com. Furthermore, bis-heterocyclic systems such as thiadiazoles and triazoles derived from this compound also show promising antimicrobial potential smolecule.com. Heterocycles linked to indole moieties, synthesized using related oxopropanenitrile precursors, have also displayed marked inhibition of fungal growth capes.gov.br.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound TypeTarget Pathogen(s)Potency Comparison (vs. Standard)Reference
Thieno[2,3-b]thiophene derivativesFungal species, Staphylococcus aureusMore potent than Amphotericin B, Equipotent to Penicillin G smolecule.com
Bis- smolecule.comvulcanchem.com-thiadiazole and bis-thiazole derivativesNot specifiedPromising results nih.gov
Indole-linked heterocyclesFungi (e.g., Aspergillus niger)Nearly equal to standards capes.gov.br

Anti-cancer/Antitumor Agents

Derivatives synthesized from this compound have been investigated for their potential as anti-cancer and anti-tumor agents smolecule.com. Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in developing new therapeutic strategies smolecule.com. Heteroaryl derivatives, for example, have shown anticancer activity through mechanisms such as the inhibition of tubulin polymerization . Research has also explored benzazole and benzimidazolyl derivatives synthesized using precursors related to this compound, with some compounds exhibiting broad and moderate antitumor activity nih.gov. Moreover, triazolopyrimidine derivatives synthesized from indolyl-3-oxopropanenitrile precursors have displayed antiproliferative effects against various cancer cell lines japsonline.com.

JAK1 Selective Inhibitors

This compound derivatives have emerged as significant candidates in the development of selective Janus kinase 1 (JAK1) inhibitors, particularly for the treatment of autoimmune diseases like rheumatoid arthritis rsc.orgnih.govresearchgate.netgoogle.comnih.gov. One notable compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, was identified as a potent JAK1 selective inhibitor. This compound demonstrated an IC₅₀ value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 rsc.orgresearchgate.netnih.gov. Its structural design was based on combining features of tofacitinib's core scaffold rsc.orgresearchgate.netnih.gov. In vivo studies in relevant animal models have validated the efficacy of such compounds rsc.orgnih.gov. Another derivative, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, also exhibited improved JAK1 selectivity compared to existing treatments nih.gov.

Prebiotic Chemistry and Origin of Life Studies

Precursor to Pyrimidine (B1678525) Bases (Cytosine, Uracil)

This compound, in its various forms, is recognized for its contribution to the synthesis of essential pyrimidine bases, cytosine and uracil, which are fundamental components of nucleic acids.

Direct Precursor Role: Research has identified this compound, referred to as cyanoacetaldehyde in this context, as a proposed precursor for pyrimidine bases such as cytosine and uracil, particularly within the scope of prebiotic chemistry.

Synthesis via Acetal (B89532) Intermediate: A significant pathway to cytosine involves the use of 3,3-diethoxypropionitrile, which is the diethyl acetal of this compound. This acetal undergoes a condensation reaction with urea (B33335), leading to the formation of cytosine with a good synthetic outcome and high product quality. google.com

Table 1: Synthesis of Pyrimidine Bases Using this compound Derivatives

Reactant (this compound Derivative)Reaction PartnerProductKey Reaction StepYield/QualityCitation
3,3-Diethoxypropionitrile (acetal)UreaCytosineCondensationGood synthetic effect, high quality google.com

Reactions with Guanidine (B92328) and Urea

The reactivity of this compound with nucleophilic reagents like urea and guanidine is instrumental in forming the pyrimidine ring system.

Reactions with Urea: this compound can participate in reactions with urea to yield pyrimidine derivatives. One established route involves the Knoevenagel condensation of a β-ketonitrile, such as this compound, with urea. This initial condensation forms ureidopropenenitriles, which then undergo cyclization under acidic or basic conditions. This process can lead to the formation of diverse pyrimidine structures, including 4-aryl-5-cyano-3-substituted pyrimidines or 4-amino-5-benzoylpyrimidines, with reported yields ranging from 60% to 70%. researchgate.net

Reactions with Guanidine: Guanidine is a well-established reagent in the synthesis of pyrimidines, typically reacting with β-dicarbonyl compounds or similarly activated methylene (B1212753) compounds. wikipedia.org While direct reactions of this compound itself with guanidine to form pyrimidine rings are less explicitly detailed in the provided literature, the general synthetic strategies for pyrimidines frequently employ guanidine in conjunction with other activated carbonyl or nitrile-containing precursors. tubitak.gov.trscholarsresearchlibrary.com The literature predominantly showcases the use of guanidine with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) for pyrimidine ring formation, rather than direct reactions with this compound. tubitak.gov.trscholarsresearchlibrary.com

Table 2: Reactions of this compound with Urea for Pyrimidine Synthesis

ReactantReaction PartnerIntermediate / Product ClassReaction ConditionsYieldCitation
β-ketonitrile (e.g., this compound)UreaUreidopropenenitriles, then Pyrimidines (e.g., 4-aryl-5-cyano-3-substituted)Knoevenagel condensation, followed by cyclization60-70% researchgate.net

Compound Name Index:

this compound

Cytosine

Uracil

Cyanoacetaldehyde

3,3-Diethoxypropionitrile

Urea

Guanidine

Ureidopropenenitriles

4-aryl-5-cyano-3-substituted pyrimidines

4-amino-5-benzoylpyrimidines

β-ketonitrile

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum of 3-oxopropanenitrile has been recorded and analyzed in the 4000–500 cm⁻¹ range. researchgate.netnih.gov

Key characteristic absorption bands for this compound and its derivatives include:

C≡N stretching: A strong and sharp absorption band is typically observed in the region of 2200–2250 cm⁻¹ for the nitrile group. vulcanchem.com For some derivatives, this can be found around 2216-2219 cm⁻¹. researchgate.net

C=O stretching: An intense band corresponding to the carbonyl group of the aldehyde is found at approximately 1630–1660 cm⁻¹. vulcanchem.com In certain substituted analogs like 3-(4-Iodophenyl)-3-oxopropanenitrile, this stretch appears around 1680-1700 cm⁻¹. vulcanchem.com

C-H stretching: Absorptions for C-H bonds are generally seen in the 2800–3000 cm⁻¹ range. vulcanchem.com

Computational studies, including high-level ab initio and density functional theory (DFT) calculations, have been used to predict and assign the vibrational frequencies, aiding in the unambiguous interpretation of the experimental spectrum. researchgate.netnih.gov These studies have also revealed the existence of two stable rotamers (rotational isomers) of cyanoacetaldehyde in the gas phase. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives
Functional GroupAbsorption Range (cm⁻¹)Reference
Nitrile (C≡N)2200–2250 vulcanchem.com
Carbonyl (C=O)1630–1700 vulcanchem.comvulcanchem.com
C-H2800–3000 vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are instrumental in the structural confirmation of this compound and its derivatives.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum, the protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl and nitrile groups are of particular interest. For derivatives of this compound, the chemical shifts of these protons can vary depending on the substituents. For instance, in some indole-substituted derivatives, the methylene protons appear as a singlet around δ 3.80-3.87 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides key information about the carbon atoms in the molecule. Expected signals for this compound derivatives include:

Nitrile carbon (C≡N): This carbon typically resonates in the region of δ 114-120 ppm. rsc.org

Carbonyl carbon (C=O): The signal for the carbonyl carbon is found further downfield, often around δ 180 ppm. rsc.org

Methylene carbon (CH₂): The carbon of the methylene group is also observable in the spectrum.

The specific chemical shifts are highly dependent on the molecular environment, including the solvent used and the nature of any substituents on the core this compound structure. rsc.org

Table 2: Predicted and Observed NMR Chemical Shifts (δ) for this compound Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HMethylene (CH₂)3.80-3.87 rsc.org
¹³CNitrile (C≡N)114-120 rsc.org
¹³CCarbonyl (C=O)~180 rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak would correspond to its molecular weight. In the case of its derivatives, the mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the specific derivative. vulcanchem.com For example, high-resolution mass spectrometry (HRMS) of various indole-substituted 3-oxopropanenitriles has been used to confirm their elemental composition with high accuracy. rsc.org

The fragmentation pattern can also be informative. Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. For derivatives of this compound, characteristic fragmentation might involve the loss of the cyano group (-CN) or cleavage adjacent to the carbonyl group. vulcanchem.com

UV/VIS Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the conjugation between the nitrile and carbonyl groups acts as a chromophore.

This conjugation leads to absorbance in the ultraviolet region, typically in the range of 250–300 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of other chromophores in substituted derivatives. For example, irradiation with λ = 280 nm light has been used for the direct identification of this compound as a photoisomerization product of isoxazole (B147169). figshare.com

Chromatographic Techniques for Purity and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for purifying synthesized this compound and for analyzing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is highly applicable for the analysis and purification of this compound and its derivatives.

In a typical HPLC setup for analyzing these compounds, a reverse-phase C18 column might be used. osaka-u.ac.jp The mobile phase often consists of a mixture of solvents, such as acetonitrile (B52724) and water, and the composition can be run as a gradient to achieve optimal separation. osaka-u.ac.jp Detection is commonly performed using a UV detector, set at a wavelength where the compound of interest absorbs light. This technique is crucial for determining the purity of a sample and for separating it from starting materials, byproducts, or other related compounds. osaka-u.ac.jp

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a pivotal technique for the separation, identification, and quantification of this compound, which is also known by its synonym, cyanoacetaldehyde. Given its volatile nature, this compound is well-suited for GC analysis. This method is instrumental in complex analytical contexts, such as in the fields of astrochemistry and prebiotic synthesis, where it is used to detect and identify key organic molecules in simulated extraterrestrial environments. researchgate.netsns.it

The analysis by GC involves vaporizing the sample and moving it through a chromatographic column using an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. libretexts.org For a small, polar molecule like this compound, a polar capillary column is typically employed to achieve effective separation from other components in a mixture. Following separation, a mass spectrometer can provide definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern. nih.gov Research has confirmed the use of GC for the analysis of cyanoacetaldehyde. researchgate.net

Detailed research findings from studies involving the analysis of related nitrile compounds provide insight into the typical parameters used. researchgate.net While specific, published methods for the parent compound are proprietary or application-specific, a general analytical method can be outlined based on standard practices for volatile polar analytes.

Table 1: Representative GC-MS Analytical Parameters for Volatile Nitriles
ParameterDescription
InstrumentGas Chromatograph coupled to a Mass Spectrometer (GC-MS)
ColumnPolar capillary column (e.g., bonded polyethylene (B3416737) glycol or a derivative)
Carrier GasHelium or Hydrogen, constant flow mode
Inlet TemperatureTypically 200-250 °C to ensure rapid volatilization
Oven ProgramInitial low temperature (e.g., 40-60 °C) held for several minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of ~250 °C
DetectorMass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp~250 °C to prevent condensation

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and reactivity. While crystallographic data for the parent this compound are not readily found in the literature, likely due to its high reactivity and potential difficulty in forming stable single crystals, the technique is extensively applied to its numerous, more complex derivatives. researchgate.net

The analysis of these derivatives is critical, as it reveals how the core this compound moiety is oriented in three-dimensional space and how it interacts with neighboring molecules or substituent groups. In one such study, a derivative, 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile, was synthesized from a this compound precursor and its structure was elucidated by single-crystal X-ray diffraction. researchgate.net The analysis provided precise structural parameters and offered insights into the molecular packing through Hirshfeld analysis. researchgate.netnih.gov Such studies are fundamental in fields like materials science and medicinal chemistry, where a compound's solid-state structure can influence its physical properties and biological activity. evitachem.com

The data obtained from these crystallographic studies are highly detailed, specifying the crystal system, space group, and unit cell dimensions, among other parameters.

Table 2: Representative X-ray Crystallography Data for a this compound Derivative researchgate.net
ParameterValue
Compound2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa = 8.12 Å, b = 9.34 Å, c = 10.51 Å, α = 78.1°, β = 85.3°, γ = 70.2°
Volume (V)734.1 ų
Molecules per unit cell (Z)2
Key InteractionsHirshfeld analysis revealed significant H···H (43.1%), H···C, H···N, H···O, and H···S contacts.

Biochemical and Biological Interactions

Enzyme Interactions and Catalyzed Reactions

3-Oxopropanenitrile engages in interactions with specific enzymes, notably Yeast Short-Chain Dehydrogenase (YMR226C) . YMR226C, a protein identified in Saccharomyces cerevisiae, functions as a multifunctional reductase and serine 3-dehydrogenase yeastgenome.org. Its enzymatic capabilities include carbonyl reductase (NADPH) activity and diacetyl reductase ((S)-acetoin forming) (NAD+) activity yeastgenome.org. The interaction between this compound and YMR226C facilitates the formation of hydroxylated products .

Research has provided insights into the activity of YMR226C with related substrates. For instance, the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449), a derivative structurally similar to this compound, by YMR226C yielded the corresponding hydroxylated fragment with a high efficiency of 89% and an enantiomeric excess exceeding 99% rsc.org. This specific instance highlights the enzyme's capacity to process oxopropanenitrile structures, leading to stereochemically defined products.

Table 1: Enzymatic Reduction of a this compound Derivative by YMR226C

Substrate DerivativeEnzymeYield (%)Enantiomeric Excess (ee)
3-cyclopentyl-3-oxopropanenitrileYeast Short-Chain Dehydrogenase (YMR226C)89>99

Cell Viability Studies and Apoptosis Induction

Studies investigating the biological impact of this compound have indicated its influence on cellular proliferation and viability . Evidence suggests that this compound may induce apoptosis, a programmed cell death pathway, particularly within cancer cell lines. This induction is proposed to occur through mechanisms involving mitotic arrest .

Further supporting the biological activity of compounds within this chemical class, derivatives of this compound have demonstrated notable antiproliferative effects. For example, synthesized compounds derived from 3-indolyl-3-oxopropanenitrile have shown activity against various human cancer cell types, with some exhibiting significant potency against hormone-dependent human breast cancer japsonline.com. Related compounds have also been associated with potential anticancer properties, which may involve the induction of apoptosis smolecule.com. While specific quantitative data for the parent compound's direct impact on cell viability or apoptosis induction (e.g., IC50 values) are not detailed in the provided search results, the findings on its derivatives underscore the compound's potential in modulating cellular processes relevant to cancer research.

Compound List:

this compound

Yeast Short-Chain Dehydrogenase (YMR226C)

3-cyclopentyl-3-oxopropanenitrile

3-indolyl-3-oxopropanenitrile

Environmental Fate and Degradation Studies of 3 Oxopropanenitrile Derivatives

Hydrolysis in Aqueous Systems

Hydrolysis is a primary pathway for the transformation of chemical compounds in aquatic environments. For derivatives of 3-oxopropanenitrile, the presence of both a reactive nitrile group and a carbonyl function dictates their susceptibility to this process.

A key example is the diketonitrile derivative of the herbicide isoxaflutole (B1672639), 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile. Isoxaflutole itself is very unstable in aqueous solutions and rapidly hydrolyzes to form this active diketonitrile derivative. researchgate.net This conversion involves the opening of the isoxazole (B147169) ring of the parent compound. researchgate.net In a study conducted at 25°C, it was observed that in a soil-free aqueous system, 83% of the parent isoxaflutole remained after 24 hours, with the balance having converted to the diketonitrile derivative.

Further transformation in aqueous systems can occur through the hydration of the nitrile group. Research has shown that β-ketonitriles (another term for 3-oxopropanenitriles) can be converted into β-ketoamides in water. acs.org This reaction can be catalyzed, for instance, by ruthenium complexes, which facilitate the hydration of the C≡N bond. acs.org In one study, the treatment of 3-(4-fluorophenyl)-3-oxopropanenitrile with a ruthenium catalyst in water at elevated temperatures led to the formation of the corresponding β-hydroxyamide, proceeding through a β-ketoamide intermediate. acs.org The nitrile group can also be hydrolyzed to a carboxylic acid. vulcanchem.com

Table 1: Hydrolytic Transformation of Isoxaflutole in Aqueous Systems This table summarizes the significant role of hydrolysis in the transformation of isoxaflutole, particularly its conversion to a diketonitrile derivative.

ParameterConditionObservationFinding
Parent Compound IsoxaflutoleAqueous solution (soil-free), 25°C83% of Isoxaflutole remains after 24 hours.
Transformation Product 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrileFormed via hydrolysis (isoxazole ring opening) of Isoxaflutole. researchgate.netThis diketonitrile is the primary, bioactive product in aqueous environments. researchgate.net
Further Hydrolysis This compound derivativesCatalyzed hydration in water. acs.orgThe nitrile group can be hydrolyzed to form β-ketoamides or carboxylic acids. acs.orgvulcanchem.com

Soil Adsorption and Desorption

The interaction of chemical compounds with soil particles governs their mobility, bioavailability, and potential for leaching into groundwater. ecetoc.orgchemsafetypro.com Adsorption is the adherence of molecules to the surface of solids, while desorption is the release of these molecules. ecetoc.org For this compound derivatives used as herbicides, these processes are particularly important.

Studies on the herbicide isoxaflutole and its bioactive diketonitrile derivative, 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile, reveal significant differences in their soil sorption behavior. The diketonitrile derivative exhibits much lower adsorption to soil compared to its parent compound. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which is a measure of a chemical's tendency to be adsorbed by soil or sediment. The Koc value for the diketonitrile derivative was found to be 17 mL g⁻¹, whereas the value for isoxaflutole was 134 mL g⁻¹.

This weaker adsorption means the diketonitrile derivative is more mobile in the soil solution. The process of desorption, coupled with the hydrolysis of the parent compound, is suggested to contribute to the herbicide's effectiveness by resupplying the soil solution with the active compound after rainfall. Soil properties, such as organic matter and clay content, also influence adsorption.

Table 2: Soil Sorption Coefficients for Isoxaflutole and its Diketonitrile Derivative This interactive table presents the soil organic carbon-water partition coefficients (Koc), indicating the mobility of the compounds in soil.

CompoundTypeKoc (mL g⁻¹)Implication
Isoxaflutole Parent Herbicide134Lower mobility, stronger adsorption to soil organic carbon.
2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile Diketonitrile Derivative17Higher mobility, weaker adsorption to soil organic carbon.

Photodegradation Pathways

Photodegradation, the breakdown of molecules by light, is another significant environmental fate process. While specific studies on the photodegradation pathways of many this compound derivatives are not extensively detailed, the chemical structure allows for predictions based on known photochemical principles. The presence of a carbonyl group, a nitrile group, and often aromatic rings makes these molecules susceptible to UV radiation.

Potential photodegradation pathways include:

Cleavage of the C-C bond adjacent to the carbonyl group, a common reaction for ketones.

Reactions involving the nitrile group , although it is generally more stable to photolysis than the keto group.

For derivatives containing aromatic rings, photo-hydroxylation or ring cleavage can occur, often initiated by the absorption of UV light.

In the presence of photosensitizers in natural waters, indirect photolysis can occur, generating reactive oxygen species like singlet oxygen that can attack the molecule. core.ac.uk For example, the photooxidation of hydroxylated pyridine (B92270) derivatives, which share structural motifs with some this compound derivatives, is enhanced in the presence of natural dyes. core.ac.uk

In a study on the photodegradation of sulfamethoxazole, which contains a different heterocyclic ring, a breakdown of the bond between an amide nitrogen and the heterocyclic substituent was observed, indicating a potential weak point in similar structures. nih.gov

Table 3: Plausible Photodegradation Pathways for this compound Derivatives This table outlines the likely photochemical reactions based on the functional groups present in this compound derivatives.

Functional GroupPlausible PathwayPotential Products
Carbonyl Group (C=O) C-C bond cleavage (e.g., Norrish Type I or II reactions)Smaller carbonyl compounds, alkenes
Aromatic Rings Photo-hydroxylation, ring cleavagePhenolic derivatives, smaller organic acids
Entire Molecule Indirect photooxidation via reactive oxygen speciesOxidized derivatives, ring-opened products

Metabolic Pathways and Biotransformation (e.g., in Herbicides)

Biotransformation by plants and microorganisms is a crucial mechanism for the detoxification of foreign compounds (xenobiotics), including herbicides. unl.edu This process often determines a herbicide's selectivity between crops and weeds. nih.gov Plant metabolism of xenobiotics typically proceeds in three phases: modification (Phase I), conjugation (Phase II), and compartmentalization (Phase III). unl.edu

The herbicide isoxaflutole provides a clear example of the role of a this compound derivative in biotransformation. Isoxaflutole is a "pro-herbicide," meaning it is converted into its active form after uptake by the plant. researchgate.net This active form is the diketonitrile derivative, 2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile, formed by the opening of the isoxazole ring—a Phase I reaction. researchgate.net

The plant's tolerance to the herbicide is determined by its ability to further metabolize this active diketonitrile. In tolerant plants like corn, the diketonitrile is rapidly degraded to a non-toxic benzoic acid derivative (2-mesyl-4-trifluoromethyl benzoic acid). researchgate.net In susceptible weeds, this degradation is much slower, allowing the active diketonitrile to accumulate and exert its herbicidal effect. researchgate.net Research has shown that following an application, the active diketonitrile accounted for only 10% of the extracted radioactivity in tolerant corn, compared to 90% in the susceptible weed Abutilon theophrasti. researchgate.net This differential metabolism is the primary basis for the herbicide's selectivity. researchgate.netnih.gov

Table 4: Differential Metabolism of a this compound Derivative in Plants This table illustrates the metabolic fate of the active diketonitrile derivative of isoxaflutole in tolerant and susceptible plant species, highlighting the mechanism of herbicide selectivity.

Plant SpeciesTolerance LevelMetabolic Fate of Diketonitrile DerivativeResult
Corn (Zea mays) TolerantRapid degradation to a non-toxic benzoic acid derivative. researchgate.net10% of extracted radioactivity remains as the active diketonitrile. researchgate.net
Abutilon theophrasti SusceptibleSlow degradation, leading to accumulation. researchgate.net90% of extracted radioactivity remains as the active diketonitrile. researchgate.net
Ipomoea spp. Moderately SusceptibleIntermediate rate of degradation. researchgate.netIntermediate accumulation of the active diketonitrile. researchgate.net

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Synthesis and Drug Discovery

Table 1: Applications of AI/ML in 3-Oxopropanenitrile Research

Application AreaAI/ML TechniquePotential Impact on this compound Research
Synthesis Planning Computer-Aided Synthesis Planning (CASP)Prediction of efficient synthetic routes to novel derivatives. nih.govengineering.org.cn
Reaction Outcome Prediction Graph Transformer Neural Networks (GTNN)Accurate prediction of reaction yield and regioselectivity. digitellinc.com
Drug Discovery Quantitative Structure-Activity Relationship (QSAR)Identification of derivatives with high therapeutic potential. youtube.com
Virtual Screening Deep Learning ModelsIn silico screening of large compound libraries to identify potential hits. nih.gov

Novel Catalytic Systems for this compound Transformations

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound. Research is focused on designing catalysts that offer higher efficiency, selectivity, and sustainability for transformations involving this versatile building block.

Current catalytic methods for reactions involving this compound include the use of Lewis acids, such as magnesium perchlorate (B79767), to facilitate electrophilic cyanoacetylation. researchgate.net Additionally, phase-transfer catalysts like tetrabutylammonium (B224687) bromide have been employed in the synthesis of 3-oxopropanenitriles under grinding conditions, which represents a step towards greener chemistry. researchgate.net

Future research is exploring the use of transition-metal catalysts to enable novel transformations of this compound. mdpi.com These catalysts, known for their ability to activate a wide range of functional groups, could open up new avenues for the synthesis of complex heterocyclic compounds. Gold-catalyzed reactions, for example, have shown promise in a variety of organic transformations and could be adapted for specific applications with this compound. mdpi.com The development of chiral catalysts is another important direction, aiming to produce enantiomerically pure derivatives for applications in medicinal chemistry.

Table 2: Catalytic Systems for this compound Transformations

Catalyst TypeExampleApplication
Lewis Acid Magnesium perchlorate (Mg(ClO₄)₂)Electrophilic cyanoacetylation of heterocycles. researchgate.net
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Synthesis of 3-oxopropanenitriles via SN2 reaction. researchgate.net
Transition Metal Palladium(II) acetate (B1210297) (Pd(OAc)₂)Heck reaction for C-C bond formation (potential application). mdpi.com
Gold Catalyst Gold(III) chloride (AuCl₃)Cycloketalization reactions (potential application). mdpi.com

Advanced Material Science Applications (e.g., Drug Delivery Systems)

The reactive nature of this compound makes it an attractive candidate for the development of advanced materials with tailored properties. smolecule.com Its ability to participate in a variety of chemical reactions allows for its incorporation into polymers and other macromolecules, leading to materials with unique functionalities.

One promising area of application is in the field of drug delivery. nih.gov Polymer-drug conjugates, where a therapeutic agent is covalently linked to a polymer backbone, can improve the solubility, stability, and pharmacokinetic profile of drugs. nih.govsemanticscholar.org this compound and its derivatives can be used as monomers or functionalizing agents in the synthesis of such polymers. For example, the nitrile group can be transformed into other functional groups suitable for drug attachment.

Furthermore, the principles of self-assembly are being explored to create novel drug delivery systems from amphiphilic polymers derived from this compound. These polymers can form micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs and facilitating their delivery to target tissues. semanticscholar.org The development of these advanced materials is a key focus of multidisciplinary research institutes. uno.edu

Deeper Exploration of Astrochemical Significance

The presence of nitriles in the interstellar medium (ISM) is of great interest to astrochemists, as these molecules are considered to be precursors to more complex organic molecules, including those essential for life. space.commit.edu The ISM is the matter that exists in the space between star systems in a galaxy and is composed of gas, dust, and cosmic rays. wikipedia.orgumd.edu

While this compound itself has not been definitively detected in space, its isomer, cyanoacetaldehyde, is believed to form in the gas phase through the reaction of the formyl (HCO) and cyanomethyl (CH₂CN) radicals. This reaction is thermodynamically favorable under the conditions found in the ISM. The detection of a wide variety of molecules in the ISM, often in giant molecular clouds like Sagittarius B2, suggests that complex chemistry is occurring in these environments. wikipedia.org

Future astrochemical research will likely focus on more sensitive searches for this compound and related molecules using advanced radio telescopes. A deeper understanding of the formation and destruction pathways of such molecules in the ISM will provide valuable insights into the chemical evolution of our galaxy and the origins of life. The continued discovery of new interstellar molecules highlights the need for chemical models to be updated to include these species and their reactions. space.com

Expansion of Green Chemistry Methodologies for Industrial Scale-Up

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly industrial processes. unibo.it These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a promising green chemistry approach. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. Another green methodology is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. researchgate.net This approach has been successfully used for the synthesis of 3-oxopropanenitriles. researchgate.net

For industrial scale-up, the development of continuous flow processes is a key objective. Continuous manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. The integration of green chemistry principles into the large-scale production of this compound and its derivatives is an active area of research, with the goal of making the chemical industry more sustainable. The development of renewable routes to key chemical building blocks, such as acrylonitrile (B1666552) from bio-based feedstocks, is also a significant step towards a greener chemical industry. nrel.gov

Table 3: Green Chemistry Approaches for this compound Synthesis

Green Chemistry MethodDescriptionAdvantages
Microwave Irradiation Use of microwave energy to heat reactions.Reduced reaction times, increased yields.
Mechanochemistry (Grinding) Solvent-free reaction conditions.Reduced waste, simplified work-up. researchgate.net
Phase-Transfer Catalysis Facilitates reactions between reactants in different phases.Avoids the need for harsh solvents. researchgate.net

Further Investigation of Structure-Activity Relationships in Bioactive Derivatives

Derivatives of this compound have shown a range of biological activities, including antimicrobial and anticancer properties. smolecule.com A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity is essential for the design of new and more effective therapeutic agents.

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For example, the synthesis of various heterocyclic compounds from this compound, such as thieno[2,3-b]thiophenes, pyrimidines, and isoxazoles, has yielded compounds with interesting biological profiles. smolecule.comnih.gov

By analyzing the SAR of these derivatives, medicinal chemists can identify the key structural features responsible for their activity. This knowledge can then be used to design new analogs with improved potency, selectivity, and pharmacokinetic properties. The use of computational tools, such as molecular modeling and QSAR, can greatly assist in this process by predicting the activity of virtual compounds before they are synthesized. The ultimate goal is to develop novel drug candidates with enhanced therapeutic efficacy and reduced side effects.

Q & A

Q. How can researchers address peer review critiques about contradictory data interpretations?

  • Methodological Answer :
  • Transparency : Disclose all raw data and preprocessing steps (e.g., baseline correction in spectroscopy) .
  • Revised Analysis : Re-run calculations with adjusted parameters (e.g., solvent polarity in DFT) and compare outcomes .
  • Contextualization : Discuss limitations (e.g., instrument resolution) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxopropanenitrile
Reactant of Route 2
3-Oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.